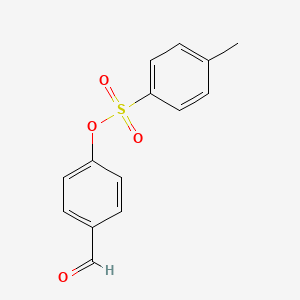

4-Formylphenyl 4-methylbenzenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(4-formylphenyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4S/c1-11-2-8-14(9-3-11)19(16,17)18-13-6-4-12(10-15)5-7-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOKXWYTSBUETD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408559 | |

| Record name | 4-formylphenyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80459-48-9 | |

| Record name | 4-[[(4-Methylphenyl)sulfonyl]oxy]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80459-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-formylphenyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 4-Formylphenyl 4-methylbenzenesulfonate

An In-depth Technical Guide to the Synthesis of 4-Formylphenyl 4-methylbenzenesulfonate

This compound, often referred to as 4-formylphenyl tosylate, is a bifunctional organic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure, featuring a reactive aldehyde (formyl group) and an excellent sulfonate leaving group, makes it a versatile intermediate for constructing complex molecular architectures.[1] The aldehyde allows for a wide range of transformations such as reductive aminations, Wittig reactions, and aldol condensations, while the tosylate group is a superb leaving group for nucleophilic substitution and cross-coupling reactions.[1][2]

The strategic advantage of this reagent over traditional tosylates lies in the electronic properties imparted by the 4-formyl group. As a strongly electron-withdrawing group, it enhances the leaving group ability of the tosylate moiety, leading to increased reactivity and often higher yields in key reactions like the Suzuki-Miyaura cross-coupling.[2] This guide, designed for chemistry professionals, provides a detailed, field-tested protocol for its synthesis, grounded in mechanistic principles and practical laboratory considerations.

Core Principles: The Chemistry of Tosylation

The synthesis of this compound is a classic example of an O-sulfonylation reaction, specifically, the esterification of a phenol (4-hydroxybenzaldehyde) with a sulfonyl chloride (p-toluenesulfonyl chloride, TsCl).[1][3] The core of this transformation is a nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride.

The Mechanism Unveiled: The reaction is initiated by the alcohol (in this case, the phenolic hydroxyl group of 4-hydroxybenzaldehyde) acting as a nucleophile, attacking the sulfur atom of TsCl.[4][5] This process is significantly enhanced by the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves two critical functions:

-

Deprotonation: It deprotonates the phenolic hydroxyl group, converting it into a more potent phenoxide nucleophile.

-

Acid Scavenging: It neutralizes the hydrochloric acid (HCl) generated as a byproduct, preventing side reactions and driving the equilibrium towards the product.[3][4]

The reaction proceeds with retention of the C-O bond of the original phenol, meaning the stereochemistry at the phenyl ring is unaffected.[4]

Caption: Step-by-step experimental workflow for the synthesis.

III. Step-by-Step Procedure

1. Reaction Setup:

-

Assemble a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon). [6]* Dissolve 4-hydroxybenzaldehyde (1.0 eq.) in anhydrous dichloromethane (DCM, ~100 mL). Stir until fully dissolved. [3][7] 2. Reagent Addition:

-

Cool the solution to 0-5 °C using an ice-water bath. Maintaining a low temperature is crucial to control the initial exothermic reaction. [7]* Add anhydrous pyridine (1.5 eq.) to the stirred solution.

-

In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM (~20 mL) and add this solution to the dropping funnel.

-

Add the TsCl solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. [7] 3. Reaction and Monitoring:

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for an additional 4-6 hours. [8]* Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting 4-hydroxybenzaldehyde spot is consumed. A typical eluent system is 3:1 Hexane:Ethyl Acetate.

4. Aqueous Workup:

-

Once the reaction is complete, quench by slowly adding deionized water (~50 mL).

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

1 M HCl (~50 mL) to remove pyridine. [3][7] * Saturated aqueous NaHCO₃ (~50 mL) to remove any unreacted TsCl (as toluenesulfonic acid) and residual HCl. [3][7] * Brine (~50 mL) to remove the bulk of the water. [3][7]* Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product. [7] 5. Purification:

-

-

The crude product, typically an off-white or pale yellow solid, can be purified by recrystallization. [7][9]* A common and effective solvent system for recrystallization is hot ethanol or a mixture of ethyl acetate and hexane. [7]Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Product Characterization: A Self-Validating System

Confirmation of the product's identity and purity is essential. The following data, based on structural predictions and literature, serves as a benchmark for validation. [10]

| Analysis Technique | Characteristic Signal | Expected Result |

|---|---|---|

| ¹H NMR | Aldehyde Proton (CHO) | Singlet, ~10 ppm |

| Aromatic Protons | Multiplets, 7.0-8.5 ppm | |

| Methyl Protons (Tos-CH₃) | Singlet, ~2.4 ppm | |

| ¹³C NMR | Aldehyde Carbonyl (C=O) | ~190 ppm |

| Aromatic Carbons | 120-150 ppm | |

| IR Spectroscopy | Aldehyde C=O Stretch | Strong peak, ~1700 cm⁻¹ |

| Sulfonate S=O Stretches | Two strong peaks, ~1350 and ~1175 cm⁻¹ |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z ≈ 276.05 (for C₁₄H₁₂O₄S) |

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | 1. Ineffective or wet base/solvent. 2. Deactivated TsCl due to hydrolysis. | 1. Use freshly distilled, anhydrous solvents and base. [6] 2. Use fresh, high-purity TsCl. |

| Product is an Oil, Fails to Solidify | 1. Residual solvent. 2. Presence of impurities (e.g., unreacted starting material). | 1. Ensure the product is thoroughly dried under high vacuum. [7] 2. Re-purify via column chromatography on silica gel if recrystallization fails. [9] |

| Reaction Stalls (Incomplete) | Insufficient base or reaction time. | Add an additional portion of base (0.2-0.3 eq.) and continue stirring. If needed, add a catalytic amount of 4-dimethylaminopyridine (DMAP). [4] |

Safety and Handling

As a Senior Application Scientist, safety is paramount. Adherence to standard laboratory safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. [11][12]* Handling: Perform the reaction in a well-ventilated fume hood. Avoid inhalation of dusts and vapors. [11][12]p-Toluenesulfonyl chloride is corrosive and a lachrymator. Pyridine is flammable and has a noxious odor. Dichloromethane is a volatile solvent with associated health risks.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. [11] This comprehensive guide provides the necessary framework for the successful synthesis, purification, and validation of this compound. By understanding the causality behind each step, researchers can confidently execute this valuable transformation and troubleshoot effectively, paving the way for its application in advanced drug discovery and materials science programs.

References

-

The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. [Link]

-

Chad's Prep. (2018, September 20). 12.5c Formation of Tosylate Esters. YouTube. [Link]

-

Ding, R., He, Y., Wang, X., & Qi, C. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. MDPI. [Link]

Sources

- 1. Buy this compound | 80459-48-9 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.no [fishersci.no]

An In-depth Technical Guide to 4-Formylphenyl 4-methylbenzenesulfonate: Properties, Synthesis, and Applications

Introduction

4-Formylphenyl 4-methylbenzenesulfonate, often referred to as a tosylated derivative of 4-hydroxybenzaldehyde, is a bifunctional crystalline solid organic compound. Its molecular structure is distinguished by two key functional groups: a reactive aldehyde (formyl) group and a sulfonate ester (tosylate) group. This unique combination makes it a highly versatile and valuable intermediate in modern organic synthesis. The tosylate moiety is an excellent leaving group, facilitating a variety of nucleophilic substitution and cross-coupling reactions, while the formyl group serves as a versatile handle for derivatization through condensation, oxidation, or reduction reactions.[1][2]

This guide provides an in-depth exploration of the physicochemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, chemists, and professionals in the field of drug development and materials science.

Physicochemical and Structural Properties

The molecular architecture of this compound is central to its chemical behavior. The compound consists of a p-toluenesulfonyl group ester-linked to a 4-formylphenol moiety. The electron-withdrawing nature of both the formyl group and the tosylate group significantly influences the reactivity of the aromatic rings.[1]

Structural and Data Summary

A compilation of the core physicochemical data for this compound is presented below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 80459-48-9 | [1][3] |

| Molecular Formula | C₁₄H₁₂O₄S | [1][4] |

| Molecular Weight | 276.31 g/mol | [1][5] |

| Appearance | Colorless to off-white solid | [5] |

| Melting Point | Typically in the range of 80-90 °C (Varies with purity) | |

| Solubility | Soluble in many polar organic solvents (e.g., DCM, THF, Acetone) | [1] |

| Key IR Peaks (cm⁻¹) | ~1700-1705 (C=O stretch, aromatic aldehyde) | [1] |

| ~1370 & ~1175 (Asymmetric & Symmetric S=O stretch, sulfonate ester) | [1] |

Molecular Structure Diagram

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Synthesis and Purification

The most prevalent and reliable method for synthesizing this compound is the esterification of 4-hydroxybenzaldehyde with 4-methylbenzenesulfonyl chloride (tosyl chloride).[1] This reaction is a classic nucleophilic substitution at the sulfur atom, where the phenolic hydroxyl group acts as the nucleophile.

Causality in Experimental Design

The reaction is typically performed in the presence of a base. The choice of base is critical; it serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[6] This neutralization is essential as it prevents the potential for acid-catalyzed side reactions and drives the equilibrium towards the product side, ensuring a high yield. A tertiary amine like triethylamine or pyridine is often used as it is non-nucleophilic and will not compete with the phenol. Alternatively, an inorganic base like sodium bicarbonate can be employed in a biphasic system.[1]

Detailed Experimental Protocol: Tosylation of 4-Hydroxybenzaldehyde

Materials:

-

4-Hydroxybenzaldehyde

-

4-Methylbenzenesulfonyl chloride (Tosyl Chloride, TsCl)

-

Pyridine or Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-hydroxybenzaldehyde (1.0 eq) and dissolve it in dichloromethane (DCM). Cool the flask to 0 °C using an ice bath.

-

Base Addition: Add pyridine or triethylamine (1.2 eq) to the solution and stir for 5 minutes. The base acts as both a catalyst and an acid scavenger.

-

Reagent Addition: Dissolve tosyl chloride (1.1 eq) in a minimal amount of DCM and add it dropwise to the cooled reaction mixture over 20-30 minutes. The slow addition helps control any exotherm.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (4-hydroxybenzaldehyde) is consumed.

-

Workup: Quench the reaction by adding 1 M HCl solution to neutralize the excess base. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine. The bicarbonate wash removes any remaining acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound as a crystalline solid.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct and addressable reactivity of its two functional groups.

The Tosylate Group: An Excellent Leaving Group

Sulfonate esters, such as tosylates, are renowned in organic chemistry for being excellent leaving groups, often compared to halides.[7] Their efficacy is rooted in the stability of the sulfonate anion that is formed upon cleavage of the C-O bond. This stability arises from extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group, making it a very weak base and thus a stable leaving group.[7] This property allows the tosylate to be readily displaced by a wide range of nucleophiles in Sₙ2 or SₙAr reactions and participate in transition-metal-catalyzed cross-coupling reactions.[8]

The Formyl Group: A Versatile Electrophilic Center

The aldehyde functionality provides a reactive electrophilic carbon center that is susceptible to nucleophilic attack. This enables a plethora of chemical transformations, including:[1][9]

-

Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH₃CN) to form secondary or tertiary amines.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

-

Condensation Reactions: Formation of imines (Schiff bases) with primary amines or hydrazones with hydrazines.[2]

-

Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol.

Dual Reactivity Diagram

Caption: Dual reactivity pathways of this compound.

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a powerful tool in several areas of chemical science.

-

Intermediate for Heterocyclic Synthesis: It serves as a key precursor for constructing complex heterocyclic scaffolds. For instance, it has been used in multi-component reactions under microwave irradiation to synthesize highly substituted pyrimidine and thiazole derivatives, which are core structures in many biologically active compounds.[1]

-

Medicinal Chemistry and Drug Discovery: The sulfonate group is a common moiety in many pharmaceuticals, influencing properties like solubility and biological target interactions.[1] This compound has been specifically utilized in the design and synthesis of non-acidic aldose reductase inhibitors, which are being investigated as potential therapeutics for diabetic complications.[10] The formyl group provides a convenient point for diversification, allowing for the rapid generation of compound libraries for screening purposes.[11]

-

Cross-Coupling Reactions: Aryl sulfonates are increasingly used as alternatives to aryl halides in palladium-catalyzed cross-coupling reactions. The tosylate group can be effectively used in reactions like the Suzuki-Miyaura coupling to form biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[12]

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, safety precautions should be based on its constituent functional groups and related compounds like other aryl sulfonates and aromatic aldehydes.

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[14]

-

Irritancy: Compounds of this class can be irritants to the skin, eyes, and respiratory system. In case of contact, rinse the affected area with plenty of water.[13]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

-

Palladium-catalyzed reductive cleavage of tosylated arenes using isopropanol as the mild reducing agent. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Sulfonate Esters. Periodic Chemistry. Available at: [Link]

-

Cleavage of Ether, Ester, and Tosylate C(sp3)–O Bonds by an Iridium Complex, Initiated by Oxidative Addition of C–H Bonds. Experimental and Computational Studies. Journal of the American Chemical Society. Available at: [Link]

-

Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. National Institutes of Health (PMC). Available at: [Link]

-

A mild method for cleavage of N-Tos protected amines using mischmetal and TiCl4. Various Sources. Available at: [Link]

-

Reductive cleavage of sulfonates. Deprotection of carbohydrate tosylates by photoinduced electron transfer. Journal of the American Chemical Society. Available at: [Link]

-

This compound Price from Supplier. Chemsrc.com. Available at: [Link]

-

The Mechanism of the Lithium Aluminum Hydride Cleavage of Alkyl Tosylate. The Journal of Organic Chemistry. Available at: [Link]

-

Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Available at: [Link]

-

4-Formylphenyl methanesulfonate. PubChem - NIH. Available at: [Link]

-

(4-Formyl-2-methoxy-phenyl) 4-methylbenzenesulfonate - Spectrum. SpectraBase. Available at: [Link]

-

Converting an Alcohol to a Sulfonate Ester. Chemistry LibreTexts. Available at: [Link]

-

Recent advances in the synthesis and transformations of sulfinate esters. Chemical Communications (RSC Publishing). Available at: [Link]

-

Synthesis of 4-hydroxybenzaldehyde from phenol?. Sciencemadness.org. Available at: [Link]

-

4-Formylphenyl benzenesulfonate. PubChem - NIH. Available at: [Link]

-

Development of non-acidic 4-methylbenzenesulfonate-based aldose reductase inhibitors. ResearchGate. Available at: [Link]

-

How to synthesis 4-formylbenzenesulfonamide practically?. ResearchGate. Available at: [Link]

-

Synthesis of 4-hydroxybenzaldehyde. PrepChem.com. Available at: [Link]

- Process for the production of 4-hydroxybenzaldehyde derivatives. Google Patents.

-

4-Hydroxybenzaldehyde. Wikipedia. Available at: [Link]

-

2-formylphenyl 4-methylbenzenesulfonate. PubChemLite. Available at: [Link]

Sources

- 1. Buy this compound | 80459-48-9 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 80459-48-9|this compound|BLD Pharm [bldpharm.com]

- 4. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [m.chemsrc.com]

- 5. This compound [sytracks.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. periodicchemistry.com [periodicchemistry.com]

- 8. eurjchem.com [eurjchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Formylphenyl 4-methylbenzenesulfonate: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 4-Formylphenyl 4-methylbenzenesulfonate, a versatile bifunctional molecule increasingly utilized by researchers, scientists, and drug development professionals. This document will delve into the compound's core characteristics, synthesis methodologies, structural significance, and its burgeoning applications in organic synthesis and medicinal chemistry.

Core Compound Identification and Properties

This compound is an organic compound that serves as a valuable intermediate in a multitude of chemical transformations.[1] Its unique molecular architecture, featuring both a reactive aldehyde (formyl) group and a stable sulfonate ester, underpins its utility in the synthesis of complex molecular frameworks.[1]

| Property | Value | Source |

| CAS Number | 80459-48-9 | [1][2] |

| Molecular Formula | C14H12O4S | [1] |

| Molecular Weight | 276.31 g/mol | [1] |

| IUPAC Name | (4-formylphenyl) 4-methylbenzenesulfonate | [1] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O | [1] |

| Appearance | Colorless Solid | [3] |

The presence of the formyl group provides a reactive site for nucleophilic additions and condensations, while the tosylate (4-methylbenzenesulfonate) group is an excellent leaving group in nucleophilic substitution and cross-coupling reactions.[4][5]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the esterification of 4-hydroxybenzaldehyde with 4-toluenesulfonyl chloride.[1][6] This reaction proceeds via a nucleophilic attack of the phenolic hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride.[1]

A general workflow for the synthesis is depicted below:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reflux Method

The following protocol outlines a standard laboratory procedure for the synthesis of this compound.[1]

Materials:

-

4-Hydroxybenzaldehyde

-

4-Toluenesulfonyl chloride (TsCl)

-

Sodium bicarbonate (NaHCO3)

-

Dichloromethane (CH2Cl2)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO4)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde in dichloromethane. Add an equimolar amount of sodium bicarbonate.

-

Addition of TsCl: To the stirred suspension, add 4-toluenesulfonyl chloride portion-wise at room temperature.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Modern variations of this synthesis include microwave-assisted methods, which can significantly reduce reaction times and improve yields.[1]

Structural Significance and Reactivity

The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction studies. The compound crystallizes in the monoclinic crystal system.[1] The key to its utility lies in the electronic properties of its two functional groups. The electron-withdrawing nature of the formyl group enhances the leaving group ability of the tosylate, making it a more reactive electrophile in certain reactions compared to traditional tosylates.[4]

Caption: Reactivity pathways of this compound.

Applications in Research and Drug Development

The dual functionality of this compound makes it a powerful tool in the synthesis of a wide array of organic molecules.

Organic Synthesis

This compound is a key building block for the synthesis of various heterocyclic compounds. For instance, it reacts with urea or thiourea and active methylene compounds to produce highly substituted pyrimidine and thiazole derivatives, which are important scaffolds in medicinal chemistry.[1]

Its enhanced reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, makes it a superior alternative to traditional tosylates for the formation of carbon-carbon bonds.[4] Studies have shown that the presence of the 4-formyl group can lead to significantly higher yields in these reactions.[4]

Medicinal Chemistry and Drug Development

The sulfonate and formyl moieties are both prevalent in pharmacologically active molecules. The sulfonamide group, which can be derived from the sulfonate, is a well-established pharmacophore found in numerous drugs.[7][8] Derivatives of this compound have been investigated as potential therapeutic agents, including aldose reductase inhibitors, which are of interest in the management of diabetic complications.[9] The reactive aldehyde can also be utilized to probe the active sites of enzymes, potentially leading to the development of novel enzyme inhibitors.[10]

Conclusion

This compound is a commercially available and synthetically accessible compound with significant potential for researchers in organic synthesis and drug discovery. Its unique combination of a reactive aldehyde and an excellent sulfonate leaving group allows for a diverse range of chemical transformations. The insights and protocols provided in this guide are intended to facilitate its effective use in the laboratory and to inspire further exploration of its applications in the development of novel chemical entities.

References

-

Chemsrc.com. (2024, July 15). This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd. [Link]

-

SpectraBase. (4-Formyl-2-methoxy-phenyl) 4-methylbenzenesulfonate. [Link]

-

PubChem - NIH. 4-Formylphenyl benzenesulfonate. [Link]

-

ResearchGate. (2024, July 1). Development of non-acidic 4-methylbenzenesulfonate-based aldose reductase inhibitors; Design, Synthesis, Biological evaluation and in-silicostudies. [Link]

-

PubChem - NIH. 4-Formylphenyl methanesulfonate. [Link]

-

PMC - NIH. N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. [Link]

-

ResearchGate. (2016, February 28). How to synthesis 4-formylbenzenesulfonamide practically?. [Link]

-

European Journal of Chemistry. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. [Link]

Sources

- 1. Buy this compound | 80459-48-9 [smolecule.com]

- 2. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [m.chemsrc.com]

- 3. This compound [sytracks.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Spectral data (NMR, IR, MS) of 4-Formylphenyl 4-methylbenzenesulfonate

An In-depth Technical Guide to the Spectral Analysis of 4-Formylphenyl 4-methylbenzenesulfonate

This guide provides a comprehensive analysis of the spectral data for this compound (CAS No. 80459-48-9), a key intermediate in organic synthesis.[1] Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles. We will explore not only the spectral data itself but also the underlying logic of data acquisition and interpretation, ensuring a thorough and practical understanding.

Introduction: The Molecular Architecture and Its Significance

This compound, with the molecular formula C₁₄H₁₂O₄S, is a bifunctional organic compound.[1] Its structure is characterized by a sulfonate ester backbone, a para-formyl group, and a tolyl sulfonyl moiety.[1] This unique architecture makes it a versatile building block in medicinal chemistry and organic synthesis, particularly in the construction of complex heterocyclic compounds like pyrimidine and thiazole derivatives.[1] The formyl group acts as a versatile handle for reactions such as aldol condensations, while the tosylate group is an excellent leaving group in nucleophilic substitution reactions.

A precise understanding of its structure and purity is paramount, which is achieved through the synergistic application of various spectroscopic techniques. This guide provides a foundational analysis of its NMR, IR, and MS spectra.

Synthesis and Purification Workflow

The primary route for synthesizing this compound involves the esterification of 4-hydroxybenzaldehyde with 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride).[1][2] This reaction is typically performed in the presence of a base, such as triethylamine or sodium bicarbonate, to deprotonate the phenolic hydroxyl group, thereby activating it as a nucleophile to attack the electrophilic sulfur atom of the sulfonyl chloride.[1][2]

Below is a generalized workflow for the synthesis, purification, and subsequent analysis of the target compound.

Caption: Synthesis, Purification, and Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak at δ 7.26 ppm.

-

Instrument Setup: Use a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher. Higher frequencies provide better signal dispersion and resolution.

-

Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the internal standard, tetramethylsilane (TMS) at δ 0.00 ppm, or the residual solvent peak.

Data Interpretation and Analysis

The ¹H NMR spectrum exhibits distinct signals that correspond to each unique proton environment in the molecule.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~9.96 - 10.08 | Singlet (s) | 1H | Aldehyde (-CHO) | The strong deshielding effect of the carbonyl group places this proton significantly downfield.[1] |

| ~8.15 | Doublet (d) | 2H | Ar-H (ortho to -CHO) | These protons are deshielded by the anisotropic effect of the carbonyl and the electron-withdrawing sulfonate group. |

| ~7.75 | Doublet (d) | 2H | Ar-H (ortho to -SO₂) | Protons on the tosyl ring adjacent to the electron-withdrawing sulfonyl group are shifted downfield.[3] |

| ~7.32 | Doublet (d) | 2H | Ar-H (meta to -SO₂) | These protons are further from the sulfonyl group and thus appear at a more upfield position.[3] |

| ~7.22 | Doublet (d) | 2H | Ar-H (meta to -CHO) | Protons on the formylphenyl ring, experiencing less deshielding. |

| ~2.45 | Singlet (s) | 3H | Methyl (-CH₃) | The methyl protons of the tosyl group appear as a characteristic singlet in the aliphatic region.[1] |

¹³C NMR Spectroscopy

Carbon NMR provides information about the different carbon environments within the molecule.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 or 100 MHz for a 300 or 400 MHz instrument, respectively).

-

Data Acquisition: ¹³C NMR is less sensitive than ¹H NMR, requiring a larger number of scans. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

-

Processing: Process the data similarly to ¹H NMR, referencing the spectrum to the CDCl₃ solvent peak at δ 77.0 ppm.[3]

Data Interpretation and Analysis

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~191 | C=O (Aldehyde) | The carbonyl carbon is highly deshielded and appears far downfield. |

| ~154 | C-O (Ar) | The aromatic carbon directly attached to the sulfonate oxygen. |

| ~145 | C-S (Ar) | The quaternary carbon on the tosyl ring attached to the sulfur atom. |

| ~136 | C-CHO (Ar) | The quaternary carbon on the formylphenyl ring attached to the aldehyde group. |

| ~133 | C-CH₃ (Ar) | The quaternary carbon on the tosyl ring attached to the methyl group. |

| ~131 | CH (Ar) | Aromatic methine carbons ortho to the aldehyde group. |

| ~129 | CH (Ar) | Aromatic methine carbons of the tosyl ring. |

| ~127 | CH (Ar) | Aromatic methine carbons of the tosyl ring. |

| ~122 | CH (Ar) | Aromatic methine carbons meta to the aldehyde group. |

| ~21.5 | -CH₃ | The aliphatic methyl carbon of the tosyl group.[3] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method. Alternatively, the solid can be pressed into a KBr pellet.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum first. Then, place the sample on the ATR crystal and collect the sample spectrum. The typical range is 4000-400 cm⁻¹.

-

Processing: The final spectrum is automatically generated as a plot of transmittance versus wavenumber.

Data Interpretation and Analysis

The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3100-3000 | C-H Stretch | Aromatic | Indicates the presence of C-H bonds on the benzene rings. |

| ~2900, ~2800 | C-H Stretch | Aldehyde | Two weak bands characteristic of the C-H bond in an aldehyde. |

| ~1700-1705 | C=O Stretch | Aldehyde | A very strong and sharp absorption, confirming the presence of the carbonyl group.[1] |

| ~1600, ~1480 | C=C Stretch | Aromatic | Absorptions typical for carbon-carbon double bonds within the aromatic rings. |

| ~1370, ~1175 | S=O Asymmetric & Symmetric Stretch | Sulfonate Ester | Two strong absorptions that are diagnostic for the sulfonate ester functionality.[4] |

| ~1150 | C-O Stretch | Ester | Indicates the C-O single bond of the sulfonate ester. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the compound, which aids in structural elucidation.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. A soft ionization technique such as Electrospray Ionization (ESI) is often used to keep the molecule intact and observe the molecular ion.

-

Analysis: The ions are separated in a mass analyzer (e.g., quadrupole or time-of-flight) based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Data Interpretation and Analysis

The molecular weight of C₁₄H₁₂O₄S is 276.31 g/mol .[1] The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺.

| m/z Value | Ion | Identity |

| 277 | [M+H]⁺ | Protonated molecular ion |

| 276 | [M]⁺ | Molecular ion |

| 155 | [C₇H₇SO₂]⁺ | Tosyl cation |

| 121 | [C₇H₅O₂]⁺ | 4-Formylphenoxyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (from tosyl group) |

Key Fragmentation Pathway

The most likely fragmentation involves the cleavage of the ester C-O bond, leading to the formation of a stable tosyl cation and a 4-formylphenoxyl radical, or vice versa.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a cohesive and definitive structural confirmation of this compound. The chemical shifts and coupling patterns in NMR align perfectly with the proton and carbon framework, the IR absorptions confirm the presence of the key aldehyde and sulfonate ester functional groups, and the mass spectrum verifies the molecular weight and logical fragmentation patterns. This comprehensive spectral analysis is an indispensable component of quality control and characterization for any research or development activity involving this important synthetic intermediate.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1714274, 4-Formylphenyl benzenesulfonate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information: General procedure for the sulfonylation of amines. Retrieved from [Link]

-

SpectraBase. (n.d.). (4-Formyl-2-methoxy-phenyl) 4-methylbenzenesulfonate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14421293, 4-Formylphenyl methanesulfonate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzenesulfonamide, 4-methyl-N-(4-methylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-formylphenyl 4-methylbenzenesulfonate (C14H12O4S). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Formylphenyl 4-methylbenzenesulfonate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Formylphenyl 4-methylbenzenesulfonate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, offers qualitative predictions, and presents a detailed experimental protocol for precise quantitative determination. Given the scarcity of specific public data, the standardized experimental approach detailed herein is paramount for generating reliable and reproducible results.

Introduction to this compound

This compound, with the molecular formula C₁₄H₁₂O₄S and a molecular weight of 276.31 g/mol , is an organic compound featuring a formyl group (-CHO) and a 4-methylbenzenesulfonate (tosylate) group attached to a phenyl ring.[1][2] The presence of these distinct functional groups dictates its chemical reactivity and, critically for formulation and reaction chemistry, its solubility profile in various organic solvents.[1][3] Understanding this profile is essential for its application in organic synthesis, medicinal chemistry, and materials science.[1]

Theoretical Framework for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces between the solute and the solvent.[4][5] The overall polarity of a molecule, resulting from the interplay of its constituent functional groups and hydrocarbon framework, determines its affinity for a given solvent.[6]

Molecular Structure and Polarity Analysis:

This compound possesses both polar and non-polar characteristics:

-

Polar Moieties: The formyl (aldehyde) group is moderately polar and can act as a hydrogen bond acceptor.[5] The sulfonate ester group is highly polar and also a hydrogen bond acceptor.[1]

-

Non-polar Framework: The two phenyl rings and the methyl group constitute a significant non-polar, hydrophobic portion of the molecule.

The balance between these competing features will dictate the compound's solubility. The presence of the polar formyl and tosylate groups suggests that the molecule will exhibit greater solubility in polar solvents compared to non-polar hydrocarbon solvents.[6]

Anticipated Solubility Trends

Based on the structural analysis, we can predict the following qualitative solubility trends:

-

High Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar regions of the molecule.

-

Moderate Solubility: Likely in polar protic solvents such as methanol and ethanol. While these solvents can hydrogen bond, the large non-polar component of the solute may limit solubility compared to polar aprotic solvents. It is also expected to have moderate solubility in chlorinated solvents like dichloromethane and chloroform.

-

Low to Insoluble: Expected in non-polar solvents like hexane, toluene, and diethyl ether, due to the significant mismatch in polarity.[6]

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate | The polar groups can form hydrogen bonds, but the large non-polar structure may limit extensive solubility.[5] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions can effectively solvate the polar functional groups.[6] |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity that can interact favorably with the entire molecule. |

| Ethers | Diethyl Ether, THF | Low | The polarity of ethers is generally insufficient to overcome the solute-solute interactions. |

| Aromatic | Toluene, Benzene | Low | While there can be π-π stacking interactions, the overall polarity mismatch is significant. |

| Aliphatic | Hexane, Cyclohexane | Very Low / Insoluble | The large difference in polarity between the solute and these non-polar solvents prevents effective solvation. |

Experimental Determination of Solubility: A Standardized Protocol

To obtain accurate and reproducible quantitative solubility data, a standardized experimental methodology is crucial. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.[7]

Materials and Equipment

-

This compound (solid, purity >95%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps

-

Thermostatic shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The exact time should be determined through preliminary experiments.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to remain undisturbed in the thermostatic bath for at least 4 hours to permit the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles.

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility as the concentration of the solute in the saturated solution, typically expressed in mg/mL or mol/L.

-

Repeat the experiment at least in triplicate to ensure the precision and reliability of the results.

-

Visualizing the Experimental Workflow

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Molecular Interactions Influencing Solubility

The solubility of this compound is a direct consequence of the intermolecular forces between the solute and solvent molecules.

Caption: Solute-Solvent Interactions.

Safety Precautions

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[11]

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[11]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[9]

Conclusion

While quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in public literature, this guide provides a robust theoretical framework and a detailed experimental protocol for its determination. The bifunctional nature of the molecule, containing both polar and non-polar moieties, suggests a nuanced solubility profile with a higher affinity for polar aprotic and chlorinated solvents. The presented isothermal shake-flask methodology offers a standardized approach for researchers to generate the precise and reliable solubility data necessary for advancing its applications in chemical synthesis and development.

References

- Unknown. (2023, August 31). Solubility of Organic Compounds. Google.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Google.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Google.

- Unknown. (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd.

- Shanghai Nianxing Industrial Co., Ltd. (2024, July 15). This compound Price. Chemsrc.com.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?. YouTube.

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Google.

- BenchChem. (2025). Physical and chemical properties of 4-Formylphenyl benzenesulfonate. BenchChem.

- Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds?. YouTube.

- Unknown. (n.d.). Solubility of Organic Compounds. Chemistry Steps.

- Unknown. (n.d.). 3.2 Solubility. Open Oregon Educational Resources.

- Smolecule. (2023, August 15). Buy this compound. Smolecule.

- BYJU'S. (n.d.). Factors Affecting Solubility. BYJU'S.

- National Center for Biotechnology Information. (n.d.). 4-Formylphenyl methanesulfonate. PubChem.

- SyTracks. (n.d.). This compound. SyTracks.

- Fisher Scientific. (2025, May 1). SAFETY DATA SHEET. Fisher Scientific.

- Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET. Sigma-Aldrich.

- CymitQuimica. (2024, December 19). Safety Data Sheet. CymitQuimica.

- Fisher Scientific. (2024, February 15). SAFETY DATA SHEET. Fisher Scientific.

- National Center for Biotechnology Information. (n.d.). 4-Formylphenyl benzenesulfonate. PubChem.

- BenchChem. (2025). Navigating the Solubility Landscape of 3-Formylbenzenesulfonic Acid in Organic Solvents: A Technical Guide. BenchChem.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Sigma-Aldrich.

- BLD Pharm. (n.d.). 246224-09-9|4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate. BLD Pharm.

Sources

- 1. Buy this compound | 80459-48-9 [smolecule.com]

- 2. This compound [sytracks.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. One moment, please... [chemistrysteps.com]

- 7. m.youtube.com [m.youtube.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.no [fishersci.no]

The Dual-Faceted Role of the Tosylate Group in 4-Formylphenyl 4-methylbenzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Formylphenyl 4-methylbenzenesulfonate is a bifunctional reagent of significant interest in contemporary organic synthesis and medicinal chemistry. This technical guide provides an in-depth analysis of the pivotal roles of the tosylate moiety within this molecular architecture. The tosylate group is not merely a passive component; it actively dictates the reactivity profile of the molecule, serving as both a superb leaving group in nucleophilic substitution and cross-coupling reactions, and as a robust protecting group for the phenolic oxygen. Furthermore, the electronic interplay between the strongly electron-withdrawing tosylate and formyl groups modulates the reactivity of the entire system. This guide will explore the chemical principles underpinning these functions, provide detailed experimental protocols for the synthesis and key transformations of the title compound, and present a critical evaluation of its applications in the synthesis of complex molecular targets.

Introduction: The Strategic Importance of the Tosylate Group

In the landscape of organic synthesis, the ability to predictably and efficiently orchestrate chemical transformations is paramount. Functional group manipulation is a cornerstone of this endeavor, and the conversion of poorly reactive groups into moieties that facilitate desired reactions is a common strategic challenge. The hydroxyl group of phenols, for instance, is a notoriously poor leaving group in nucleophilic substitution reactions due to the instability of the resulting phenoxide ion. The p-toluenesulfonyl group, or tosylate group (TsO-), provides an elegant and highly effective solution to this problem.[1]

This compound incorporates this powerful functional group onto a benzaldehyde scaffold, creating a molecule with two distinct and reactive sites. This guide will dissect the multifaceted role of the tosylate group in this specific context, providing researchers with the foundational knowledge and practical insights required to leverage this reagent in their synthetic campaigns.

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the esterification of 4-hydroxybenzaldehyde with p-toluenesulfonyl chloride (TsCl). This reaction proceeds via a nucleophilic attack of the phenolic hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride. A base, typically a tertiary amine like triethylamine or pyridine, is essential to deprotonate the phenol, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Hydroxybenzaldehyde

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the stirred solution.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[2]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from hot ethanol to yield pure this compound as a colorless solid.[3]

The Tosylate Group as a Premier Leaving Group

A defining characteristic of the tosylate group is its exceptional ability to function as a leaving group in a variety of chemical transformations. This efficacy stems from the high stability of the resulting p-toluenesulfonate anion, which is a weak base. The negative charge on the departing oxygen atom is extensively delocalized through resonance across the sulfonyl group and the aromatic ring, effectively stabilizing the anion.[4]

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of two strong electron-withdrawing groups (the formyl and the tosylate groups) ortho and para to each other on the benzene ring makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. These electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack, thereby lowering the activation energy of the reaction.[5]

Diagram: Mechanism of Nucleophilic Aromatic Substitution

Sources

Harnessing the Potential of 4-Formylphenyl 4-methylbenzenesulfonate in Modern Research: A Technical Guide

This guide provides an in-depth exploration of 4-Formylphenyl 4-methylbenzenesulfonate, a versatile bifunctional molecule increasingly recognized for its significant potential in organic synthesis and drug discovery. We will delve into its synthesis, key reactions, and diverse applications, offering field-proven insights and detailed protocols to empower researchers in their scientific endeavors.

Introduction: Unveiling a Powerful Synthetic Tool

This compound, also known as a tosylated p-hydroxybenzaldehyde derivative, is a crystalline solid with the molecular formula C₁₄H₁₂O₄S.[1] Its structure uniquely combines a reactive aldehyde group with a stable and effective leaving group, the tosylate. This dual functionality makes it an invaluable intermediate for the construction of complex molecular architectures.[1] The historical development of aromatic sulfonate esters as crucial intermediates, particularly after the advent of p-toluenesulfonyl chloride (TsCl), has paved the way for the utilization of molecules like this compound in regioselective functionalization.[1]

Synthesis and Characterization

The most prevalent and efficient synthesis of this compound involves the esterification of 4-hydroxybenzaldehyde with 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride).[1] This nucleophilic substitution reaction sees the phenolic hydroxyl group of 4-hydroxybenzaldehyde attacking the electrophilic sulfur atom of the sulfonyl chloride.[1]

Visualizing the Synthesis

Caption: Synthesis of this compound.

Detailed Synthesis Protocol

Materials:

-

4-Hydroxybenzaldehyde

-

p-Toluenesulfonyl chloride

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) in dichloromethane.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in dichloromethane to the cooled mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with 1 M HCl.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the final product.

Characterization Data

| Property | Value |

| Molecular Formula | C₁₄H₁₂O₄S |

| Molecular Weight | 276.31 g/mol |

| Appearance | Colorless crystalline solid |

| ¹H NMR (CDCl₃, ppm) | δ 10.08 (s, 1H, CHO), 8.15 (d, 2H, Ar-H), 7.85 (d, 2H, Ar-H), 7.40 (d, 2H, Ar-H), 7.30 (d, 2H, Ar-H), 2.45 (s, 3H, CH₃)[1] |

| ¹³C NMR (CDCl₃, ppm) | δ 190.8, 154.5, 145.5, 134.5, 132.0, 131.0, 129.8, 128.5, 122.5, 21.7 |

| IR (KBr, cm⁻¹) | ~1700 (C=O stretch), ~1370 & ~1175 (S=O stretch)[1] |

Applications in Organic Synthesis

The dual reactivity of this compound makes it a powerful building block in a variety of organic transformations.

Cross-Coupling Reactions: A Superior Electrophile

The tosylate group is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. The electron-withdrawing nature of the formyl group further enhances the reactivity of the aryl tosylate, making it a superior electrophile compared to less activated analogs.

Suzuki-Miyaura Cross-Coupling Workflow

Caption: Suzuki-Miyaura cross-coupling workflow.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Toluene/Water)

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

-

Add the solvent system and degas the mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

A Gateway to Bioactive Heterocycles in Medicinal Chemistry

The aldehyde functionality of this compound serves as a versatile handle for the synthesis of a wide array of heterocyclic compounds with potential biological activity. The benzenesulfonate moiety itself is a common feature in many pharmaceuticals, influencing properties like solubility and target interaction.[1]

Synthesis of Pyrimidine Derivatives

Pyrimidine derivatives are a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties. This compound can be utilized in the Biginelli reaction, a one-pot multicomponent reaction, to synthesize dihydropyrimidinones.[2]

Caption: Mechanism of the Biginelli reaction.

Synthesis of Thiazole Derivatives

Thiazole-containing compounds are another important class of heterocycles with diverse biological activities, including antifungal and antibacterial properties.[3] this compound can be a precursor for the synthesis of α-haloketones, which are key starting materials in the Hantzsch thiazole synthesis.[4][5]

The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide to form the thiazole ring.[4] The aldehyde group of this compound can be converted to an α-haloketone through various synthetic steps, which can then be used in the Hantzsch synthesis.

Antimicrobial Activity of Representative Heterocyclic Derivatives

The following tables summarize the reported antimicrobial activity of pyrimidine and thiazole derivatives, highlighting the potential of these scaffolds in drug discovery.

Table 1: Antibacterial Activity of Pyrimidine Derivatives [6]

| Compound | Bacterial Strain | MIC (µg/mL) |

| Pyrimidine Derivative A | E. coli | 12.5 |

| Pyrimidine Derivative B | S. aureus | 6.25 |

| Pyrimidine Derivative C | P. aeruginosa | 25 |

Table 2: Antifungal Activity of Thiazole Derivatives

| Compound | Fungal Strain | IC₅₀ (µM) |

| Thiazole Derivative X | C. albicans | 10.2[7] |

| Thiazole Derivative Y | A. niger | 15.8 |

| Thiazole Derivative Z | C. neoformans | 8.5 |

Future Prospects and Conclusion

This compound is a powerful and versatile building block with broad applications in both synthetic and medicinal chemistry. Its unique combination of a reactive aldehyde and an excellent leaving group allows for the efficient construction of complex molecules, including bioactive heterocycles. The continued exploration of its reactivity and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new therapeutic agents and advanced materials. This guide serves as a foundational resource for researchers looking to harness the full potential of this remarkable compound.

References

-

MDPI. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1714274, 4-Formylphenyl benzenesulfonate. Retrieved from [Link]

-

ResearchGate. (n.d.). Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs. Retrieved from [Link]

-

SpectraBase. (n.d.). (4-Formyl-2-methoxy-phenyl) 4-methylbenzenesulfonate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Anti-Candida Activity of Four Antifungal Benzothiazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). Hantzsch synthesis of thiazole from α-haloketones and thioamides. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). Retrieved from [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Hantzsch thiazole synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14421293, 4-Formylphenyl methanesulfonate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR of 4-formylphenyl 4-chlorobenzoate. Retrieved from [Link]

-

EBSCO. (n.d.). Thiazole antifungals. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

PubMed. (n.d.). Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (2008, November 24). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. Retrieved from [Link]

-

NIST. (n.d.). Benzenesulfonamide, 4-methyl-N-(4-methylphenyl)-. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. Retrieved from [Link]

-

Journal of Internal Medicine & Pharmacology. (2025). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S4. 13 C-NMR spectrum of.... Retrieved from [Link]

-

ECTOC-3. (n.d.). A New Synthesis of Biginelli Compounds. Retrieved from [Link]

-

MDPI. (n.d.). Antimicrobial and Antifungal Activity of Rare Substituted 1,2,3-Thiaselenazoles and Corresponding Matched Pair 1,2,3-Dithiazoles. Retrieved from [Link]

-

MDPI. (2022, May 9). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-formylphenyl 4-methylbenzenesulfonate. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-formylphenyl 4-methylbenzenesulfonate. Retrieved from [Link]

Sources

- 1. Buy this compound | 80459-48-9 [smolecule.com]

- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 3. ionike.com [ionike.com]

- 4. synarchive.com [synarchive.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds [mdpi.com]

- 7. Anti-Candida activity of four antifungal benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Formylphenyl 4-methylbenzenesulfonate: Synthesis, Reactivity, and Applications

Introduction

In the landscape of modern organic synthesis and drug discovery, the demand for versatile and efficient chemical building blocks is paramount. 4-Formylphenyl 4-methylbenzenesulfonate, also known as p-formylphenyl tosylate, has emerged as a significant intermediate, offering a unique combination of reactive functionalities. This technical guide provides an in-depth exploration of its synthesis, chemical properties, and diverse applications, with a particular focus on its utility for researchers, medicinal chemists, and professionals in drug development. We will delve into the causality behind experimental choices, provide detailed protocols, and highlight its superior performance in key synthetic transformations.

Chemical and Physical Properties

This compound possesses the molecular formula C₁₄H₁₂O₄S and a molecular weight of 276.31 g/mol .[1] Its structure is characterized by a phenyl ring substituted with a formyl group (-CHO) and a 4-methylbenzenesulfonate (-OTs) group. This bifunctionality is the cornerstone of its synthetic utility.

Key Structural Features and Their Implications:

-

Formyl Group: The aldehyde functionality is a versatile handle for a wide array of chemical transformations. It readily undergoes nucleophilic addition and condensation reactions, allowing for the construction of imines, oximes, and secondary amines, and participates in olefination reactions such as the Wittig reaction.[2]

-

4-Methylbenzenesulfonate (Tosylate) Group: The tosylate is an excellent leaving group, a consequence of the ability of the sulfonate group to stabilize a negative charge through resonance. This property is crucial for its application in nucleophilic substitution and cross-coupling reactions.[3]

-

Electronic Synergy: The presence of the electron-withdrawing formyl group enhances the leaving group ability of the tosylate in nucleophilic aromatic substitution reactions. This electronic interplay makes it a more reactive electrophile compared to traditional tosylates like p-tolyl tosylate.[3]

A summary of its key physical and spectroscopic properties is presented in Table 1.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Source |

| CAS Number | 80459-48-9 | [4] |

| Molecular Formula | C₁₄H₁₂O₄S | [1] |

| Molecular Weight | 276.31 g/mol | [1] |

| Appearance | Colorless Solid | [5] |

| Melting Point | 179-184°C | [1] |

| ¹H NMR (Predicted) | Aldehyde proton (~10 ppm), aromatic protons (7-8.5 ppm) | [6] |

| ¹³C NMR (Predicted) | Aldehyde carbon (~190 ppm), aromatic carbons (120-150 ppm) | [6] |

| IR (cm⁻¹) | ~1700 (C=O stretch), ~1350 & ~1175 (S=O stretch) | [1][6] |

| Mass Spec (m/z) | Predicted molecular ion peak at 262 | [6] |

Synthesis of this compound

The most prevalent and direct method for the synthesis of this compound is the esterification of 4-hydroxybenzaldehyde with 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride).[1][4] This reaction is a nucleophilic acyl substitution where the phenolic hydroxyl group of 4-hydroxybenzaldehyde attacks the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the hydrochloric acid byproduct and to facilitate the reaction.[2][4]

Several protocols have been developed to optimize this synthesis, including conventional heating, microwave-assisted synthesis, and mechanochemistry.

Conventional Synthesis Protocol

This method involves the reaction in a suitable organic solvent with a base. The choice of base and solvent can influence the reaction time and yield.

Experimental Protocol:

Materials:

-

4-Hydroxybenzaldehyde

-

4-Methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride)

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (CH₂Cl₂), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the stirred solution.

-

Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with 1 M HCl.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.

Quantitative Data for Conventional Synthesis: